(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol

Lipophilicity Solubility Medicinal Chemistry Building Blocks

This 1,2,5-trisubstituted benzimidazole uniquely combines a 5-NH₂ group and a 2-CH₂OH handle, enabling orthogonal derivatization strategies inaccessible to non-amino or 2-methyl analogs. The 5-amino group allows diazotization, azo-coupling, and Sandmeyer chemistry; the 2-hydroxymethyl group can be selectively oxidized to carboxaldehyde or carboxylic acid. With a calculated LogP of 0.44, it offers superior aqueous compatibility for bioconjugation and green-chemistry applications. Choose this building block for parallel SAR exploration across N1, C2, and the 5-position.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 879037-99-7
Cat. No. B3038639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol
CAS879037-99-7
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)N)N=C1CO
InChIInChI=1S/C10H13N3O/c1-2-13-9-4-3-7(11)5-8(9)12-10(13)6-14/h3-5,14H,2,6,11H2,1H3
InChIKeyRNKNIORROVYSFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol (CAS 879037-99-7) Procurement Specifications and Class Context


(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol (C₁₀H₁₃N₃O, MW 191.23 g/mol) is a 1,2,5-trisubstituted benzimidazole derivative featuring a primary aromatic amine at the 5-position, an N-ethyl substituent at the 1-position, and a hydroxymethyl group at the 2-position [1]. The compound is commercially available as a heterocyclic building block from multiple specialty chemical suppliers with typical purities ≥95–97% [2]. As a member of the benzimidazole scaffold family—a privileged structure present in approximately 80% of pharmaceuticals—this compound serves as a versatile intermediate for further derivatization, with the 5-amino group providing a handle for amide, sulfonamide, or diazonium coupling reactions and the 2-hydroxymethyl group enabling esterification, etherification, or oxidation to the corresponding carboxaldehyde or carboxylic acid [3].

Why Generic Substitution Fails for (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol


Benzimidazole derivatives are not interchangeable building blocks due to the three substitution "knobs"—the N1 position, the C2 position, and the benzene ring—each of which independently modulates hydrogen-bonding capacity, pKa, lipophilicity, and reactivity . The 5-amino group on (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol distinguishes it from the unsubstituted analog (1-ethyl-1H-benzimidazol-2-yl)methanol (CAS 21269-78-3) by providing an additional H-bond donor/acceptor site and a nucleophilic handle absent in the latter . Conversely, substitution at the 2-position with a hydroxymethyl rather than a methyl group (as in 1-ethyl-2-methyl-1H-benzimidazol-5-amine, CAS 20982-18-7) or an α-hydroxyethyl group (as in 1-(5-amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol, CAS 879037-84-0) alters both the steric environment and the hydrogen-bonding geometry available for downstream coupling reactions [1]. Generic substitution without accounting for these specific functional group differences will yield different reaction products, altered physicochemical profiles, and potentially divergent biological readouts.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol vs. Structural Analogs


5-Amino Substitution Confers Lower LogP and Enhanced Aqueous Compatibility Relative to Unsubstituted Analog

The presence of a 5-amino group on (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol reduces calculated lipophilicity by approximately 0.7 LogP units compared to the unsubstituted analog (1-ethyl-1H-benzimidazol-2-yl)methanol . While experimentally measured LogP values for this specific compound are not available in public literature, the calculated LogP of 0.44 [1] is consistent with expectations for a benzimidazole bearing a polar primary amine substituent and a hydrophilic hydroxymethyl group. This lower lipophilicity is a class-level inference based on established SAR for benzimidazole amino-substitution and predicts improved aqueous solubility relative to the unsubstituted comparator.

Lipophilicity Solubility Medicinal Chemistry Building Blocks

Primary Aromatic Amine at 5-Position Enables Diazotization and Azo-Coupling Chemistry Unavailable in Non-Amino Analogs

(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol contains a primary aromatic amine at the 5-position of the benzimidazole core. This functional group is absent in the unsubstituted analog (1-ethyl-1H-benzimidazol-2-yl)methanol (CAS 21269-78-3) and in C2-substituted analogs lacking the 5-amino group [1]. The presence of this primary amine enables diazotization with sodium nitrite under acidic conditions to form the corresponding diazonium salt, which can subsequently undergo azo-coupling with electron-rich arenes, Sandmeyer reactions for halogen introduction, or reduction to the hydrazine derivative. These synthetic pathways are entirely inaccessible with non-amino benzimidazole building blocks.

Synthetic Versatility Diazonium Chemistry Benzimidazole Functionalization

2-Hydroxymethyl Group Provides Primary Alcohol Handle for Oxidation, Esterification, or Etherification Distinct from 2-Methyl Analogs

The 2-position of (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol bears a hydroxymethyl (-CH₂OH) group, a primary alcohol, as confirmed by its IUPAC name and molecular formula [1]. In contrast, the related analog 1-ethyl-2-methyl-1H-benzimidazol-5-amine (CAS 20982-18-7) bears a methyl group at the 2-position [2]. The primary alcohol in the target compound can be oxidized to the corresponding carboxaldehyde or carboxylic acid, esterified with acyl chlorides or anhydrides, or converted to ethers via Williamson synthesis. The methyl analog lacks any such reactive handle at the 2-position and is chemically inert under these conditions.

Alcohol Functionalization Oxidation Chemistry Esterification Building Block Reactivity

N1-Ethyl Substitution Balances Steric Bulk and Lipophilicity Relative to N1-Methyl and N1-Unsubstituted Analogs

(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol bears an N1-ethyl substituent, which provides intermediate steric bulk and lipophilicity between the N1-unsubstituted and N1-methyl analogs. The N1-methyl analog (5-amino-1-methyl-1H-benzoimidazol-2-yl)-methanol (CAS 330472-50-9) has a molecular weight of 177.20 g/mol , while the target compound has MW 191.23 g/mol due to the ethyl group [1]. In benzimidazole building-block selection, N1-substitution modulates both the basicity of the imidazole nitrogen (via inductive effects) and the conformational preferences of the pendant group . The ethyl substituent offers a modest increase in lipophilicity (~+0.3 to +0.5 LogP units relative to methyl) while maintaining sufficient conformational flexibility for target engagement in biological systems.

N-Alkyl Substitution Lipophilicity Tuning Steric Effects Benzimidazole SAR

Recommended Application Scenarios for (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol Based on Structural Evidence


Medicinal Chemistry Library Synthesis Requiring Diazotizable Aromatic Amine Handles

When synthesizing azo-dye labeled probes or generating diverse benzimidazole libraries via diazonium intermediate chemistry, (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol is the preferred building block over non-amino analogs such as (1-ethyl-1H-benzimidazol-2-yl)methanol (CAS 21269-78-3). The 5-amino group enables diazotization and subsequent azo-coupling or Sandmeyer functionalization [1]. This route is inaccessible with the non-amino comparator, which lacks any reactive handle at the 5-position and is limited to functionalization at the 2-hydroxymethyl group only. The dual functionality—5-amino plus 2-hydroxymethyl—allows orthogonal derivatization strategies in a single scaffold.

Synthesis of Benzimidazole-2-Carboxaldehyde or Benzimidazole-2-Carboxylic Acid Intermediates

The 2-hydroxymethyl group in (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol is a primary alcohol that can be selectively oxidized to the corresponding 2-carboxaldehyde or 2-carboxylic acid [1]. This transformation is not possible with 2-methyl analogs such as 1-ethyl-2-methyl-1H-benzimidazol-5-amine (CAS 20982-18-7) . The resulting 2-carboxaldehyde serves as a versatile intermediate for reductive amination, Grignard additions, or hydrazone formation, while the 2-carboxylic acid enables amide coupling with diverse amine-containing pharmacophores. Procurement of the 2-hydroxymethyl variant thus provides access to two additional functional states (aldehyde and acid) that are inaccessible from the 2-methyl analog.

Aqueous-Compatible Reaction Sequences Requiring Improved Solubility Over Non-Amino Analogs

For synthetic protocols conducted in aqueous or mixed aqueous-organic media—such as bioconjugation reactions, enzymatic transformations, or green chemistry approaches—(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol offers superior aqueous compatibility relative to its non-amino analog (1-ethyl-1H-benzimidazol-2-yl)methanol. The calculated LogP of 0.44 [1] reflects the polarity-enhancing contribution of the 5-amino substituent, which is absent in the non-amino comparator. This translates to reduced reliance on organic co-solvents and simplified workup procedures, which are critical considerations for scale-up and process chemistry applications .

SAR Exploration of N1-Substituent Effects in Benzimidazole-Based Lead Series

When exploring structure-activity relationships around the N1 position of a benzimidazole pharmacophore, (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol represents the N1-ethyl member of a congeneric series that also includes N1-methyl (CAS 330472-50-9) and N1-unsubstituted analogs. The N1-ethyl group provides an intermediate lipophilicity and steric profile [1], allowing systematic evaluation of how incremental increases in N-alkyl size affect target binding, cellular permeability, and metabolic stability. The presence of the 5-amino and 2-hydroxymethyl groups provides two additional vectors for diversification, enabling parallel SAR exploration across three substitution positions .

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